N,N-diisopropyl-4-nitrobenzamide
Description
Structural Context within the Benzamide (B126) Class
N,N-diisopropyl-4-nitrobenzamide belongs to the benzamide class of organic compounds. Benzamides are characterized by a benzene (B151609) ring attached to an amide functional group. In this particular molecule, the amide nitrogen is substituted with two isopropyl groups, classifying it as a tertiary amide. This disubstitution pattern significantly influences the compound's chemical and physical properties.
The presence of the two bulky isopropyl groups on the nitrogen atom introduces considerable steric hindrance around the amide bond. This steric bulk can affect the planarity of the amide group and restrict its rotation, which in turn influences its reactivity and intermolecular interactions.
Furthermore, the molecule is substituted at the para-position (position 4) of the benzene ring with a nitro group (-NO2). The nitro group is a strong electron-withdrawing group, which has a profound effect on the electronic properties of the benzene ring and the attached amide functionality. This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution and influences the reactivity of the amide group itself. The combination of the sterically demanding diisopropylamino group and the electronically influential nitro group defines the unique chemical character of this compound within the broader family of benzamides.
Significance in Contemporary Synthetic Organic Chemistry and Materials Science
In synthetic organic chemistry, this compound primarily serves as a valuable intermediate. mdpi.com Its structure allows for selective chemical modifications at different parts of the molecule. For instance, the nitro group can be readily reduced to an amino group, yielding N,N-diisopropyl-4-aminobenzamide. This transformation opens up a pathway to a wide array of other derivatives through reactions characteristic of aromatic amines, such as diazotization followed by substitution.
The amide functionality, while generally stable, can also be subjected to hydrolysis under certain conditions to yield 4-nitrobenzoic acid and diisopropylamine (B44863). The controlled synthesis of this compound, often from precursors like 4-nitrobenzoyl chloride and diisopropylamine, is a key step in multi-step synthetic sequences. mdpi.comprepchem.com The reaction between 4-nitrobenzoyl chloride and an amine is a common method for forming such benzamides. mdpi.commdpi.com
In the field of materials science, the interest in this compound and related structures stems from the properties that the nitroaromatic and amide components can impart to larger molecular assemblies or polymers. mdpi.com The nitro group is known for its potential to introduce non-linear optical properties or to act as a precursor for functional groups that can engage in specific intermolecular interactions like hydrogen bonding. The rigid and well-defined structure of the benzamide core makes it a suitable building block for creating ordered materials. While direct applications are still under investigation, its role as a precursor to more complex functional molecules suggests its potential in the design of new polymers and hybrid materials. mdpi.com
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value |
| Molecular Formula | C13H18N2O3 |
| Molecular Weight | 250.29 g/mol nih.gov |
| IUPAC Name | This compound |
| CAS Number | 79606-48-7 bldpharm.com |
| Appearance | Typically a solid at room temperature |
| Melting Point | Not consistently reported, but related compounds like 4-nitrobenzamide (B147303) melt at 199-201 °C. sigmaaldrich.com |
| Solubility | Generally soluble in organic solvents like dichloromethane (B109758). mdpi.com |
Synthesis and Manufacturing Processes
The laboratory-scale synthesis of this compound is typically achieved through the acylation of diisopropylamine with 4-nitrobenzoyl chloride. mdpi.com This is a standard method for the formation of amides.
The key starting materials for this synthesis are:
4-nitrobenzoyl chloride : This acyl chloride is often prepared from 4-nitrobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. prepchem.comnih.gov
Diisopropylamine : A secondary amine that acts as the nucleophile in the reaction.
A non-nucleophilic base : Often a tertiary amine like triethylamine (B128534) is added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. mdpi.com
The reaction is typically carried out in an inert organic solvent, such as dichloromethane, at room temperature or with gentle cooling. mdpi.com After the reaction is complete, a standard workup procedure is employed, which usually involves washing the organic layer with dilute acid and a basic solution (like sodium carbonate) to remove any unreacted starting materials and byproducts. mdpi.com The final product can then be purified by recrystallization or chromatography.
For potential industrial-scale production, considerations would include optimizing reaction conditions to maximize yield and purity, developing efficient purification methods, and managing the handling of corrosive and reactive reagents like 4-nitrobenzoyl chloride.
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)14(10(3)4)13(16)11-5-7-12(8-6-11)15(17)18/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBKRCFDYJOIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000621 | |
| Record name | 4-Nitro-N,N-di(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79606-48-7 | |
| Record name | N,N-Bis(1-methylethyl)-4-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79606-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxy(oxido)amino)-N,N-diisopropylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079606487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC406865 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-N,N-di(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Pathways for N,N-Diisopropyl-4-Nitrobenzamide
The synthesis of this compound has been achieved through several conventional methods, primarily focusing on the formation of the amide bond.
Condensation Reactions Utilizing Acid Chlorides and Amines
A prevalent and well-established method for synthesizing this compound involves the condensation reaction between 4-nitrobenzoyl chloride and diisopropylamine (B44863). This reaction, a classic example of nucleophilic acyl substitution, is often carried out in a suitable solvent like dichloromethane (B109758). mdpi.com The process, known as the Schotten-Baumann reaction, is typically facilitated by the addition of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. mdpi.com This straightforward approach provides a rapid and facile route to the desired amide. mdpi.com
The general procedure involves dissolving the amine, in this case, 2-(3-chlorophenyl)ethan-1-amine, in a solvent and then adding the acid chloride. mdpi.com Following a short stirring period, a tertiary amine base is introduced to drive the reaction to completion. mdpi.com Work-up procedures typically involve washing with dilute acid and a saturated sodium carbonate solution to purify the product. mdpi.com
A similar approach has been used for the synthesis of related amides, such as N-(2,2-diphenylethyl)-4-nitrobenzamide, where 2,2-diphenylethan-1-amine is reacted with 4-nitrobenzoyl chloride. mdpi.com The use of a bio-based solvent, Cyrene™, has also been explored as a more sustainable alternative to traditional dipolar aprotic solvents like DMF and dichloromethane for the synthesis of amides from acid chlorides and primary amines. rsc.orgresearchgate.net
Direct Amide Bond Formation Strategies
Direct amide bond formation, which avoids the pre-activation of the carboxylic acid to an acid chloride, represents another important synthetic strategy. These methods often employ coupling agents to facilitate the reaction between a carboxylic acid and an amine. While specific examples for this compound are not extensively detailed in the provided results, the principles of direct amidation are broadly applicable.
One-pot processes that generate amide bonds from carboxylic acids and amines without traditional coupling reagents have been developed, relying on the in-situ formation of thioesters. nih.govrsc.org These methods are promoted as being safer and more environmentally friendly. nih.govrsc.org Another approach involves the use of boronic acid catalysts, such as N,N-di-isopropylbenzylamine-2-boronic acid derivatives, to promote direct amide formation under ambient conditions. researchgate.net The reactivity of these catalysts can be tuned by the addition of electron-withdrawing or electron-donating groups. researchgate.net
Furthermore, a novel amidation reaction has been reported that utilizes the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to form amide bonds. nih.gov This method is notable for its wide applicability to primary, secondary, and tertiary amides and its tolerance of various functional groups. nih.gov
Advanced Synthetic Approaches
In addition to established methods, several advanced synthetic techniques have been investigated to improve the efficiency, environmental impact, and reaction conditions for the synthesis of this compound and related compounds.
Mechanochemical Synthesis as a Solvent-Free Methodology
Mechanochemistry, a solvent-free synthetic technique, has emerged as an environmentally friendly and efficient method for organic synthesis. This approach utilizes mechanical force, such as ball milling, to initiate chemical reactions. mdpi.com The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide has been successfully achieved through a mechanochemical method by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a shaker-type ball mill. mdpi.com This solvent-free approach offers a safer and more efficient pathway, often leading to higher yields of the desired products. mdpi.com The process involves placing the reactants in a milling jar with stainless steel balls and vibrating at a specific frequency for a short duration. mdpi.com The product is then isolated through a simple washing procedure. mdpi.com
This technique has also been applied to prepare other new solid forms of active pharmaceutical ingredients, such as the eutectic mixture of nitazoxanide (B1678950) with saccharine, demonstrating its versatility in generating novel materials with improved properties. tbzmed.ac.ir
Application of Catalytic Systems in Related Nitrobenzamide Syntheses
Catalytic systems play a crucial role in modern organic synthesis, offering pathways to desired products with high selectivity and efficiency. In the context of nitrobenzamide synthesis, catalytic reduction of the nitro group is a significant transformation. While direct catalytic synthesis of this compound is not explicitly detailed, the reduction of aromatic nitro compounds is a well-studied area. mdpi.comthieme-connect.de
Catalytic reduction is a versatile method for preparing phenylhydroxylamines from aromatic nitro compounds, accommodating various substituents. mdpi.com Designing selective catalytic systems to convert aromatic nitro compounds to specific products like phenylhydroxylamines remains a challenge due to the tendency for over-hydrogenation to aromatic amines. mdpi.com
Furthermore, bifunctional solid catalysts have been developed for one-pot syntheses, such as the conversion of substituted nitroaromatics and ketones to benzodiazepines. nih.gov These catalysts possess both a chemoselective hydrogenation function to reduce the nitro group and an acid function to catalyze subsequent cyclocondensation reactions. nih.gov
Ultrasonic Irradiation-Assisted Synthesis
Ultrasonic irradiation has been recognized as a powerful tool in organic synthesis, often leading to accelerated reaction rates and improved yields. thieme-connect.comscispace.com This technique, considered a green synthetic method, can reduce reaction times and energy consumption. scispace.com The chemical effects of ultrasound are attributed to acoustic cavitation, which generates localized hot spots with high pressure and temperature, acting as microreactors. scispace.comnih.gov
Optimization of Reaction Conditions for Yield and Selectivity
The synthesis of N,N-disubstituted benzamides, including this compound, can be achieved through various methods, with the optimization of reaction conditions being a critical factor for achieving high yields and selectivity. One common approach involves the reaction of a benzoic acid derivative with a secondary amine.
A study on the synthesis of N,N-diethylbenzamides using the Mitsunobu reaction provides insights applicable to similar structures. nih.gov The researchers investigated various solvents, temperatures, and stoichiometric ratios to identify optimal conditions. nih.gov While exploring the conversion of 4-methoxybenzoic acid to N,N-diethyl-4-methoxybenzamide, it was noted that although the desired product was formed under several conditions, contamination from the reduced azodicarboxylate and unreacted starting materials was a persistent issue. nih.gov The general procedure involved dissolving triphenylphosphine, diethylamine, and the benzoic acid in toluene, followed by the dropwise addition of diisopropylazodicarboxylate (B7806520) and heating to reflux. nih.gov
Another relevant synthetic strategy is the Schotten-Baumann reaction, which facilitates the formation of amide bonds from amines and acyl chlorides. mdpi.com For the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, 4-nitrobenzoyl chloride was added to a solution of 2-(3-chlorophenyl)ethan-1-amine in dichloromethane, followed by the addition of triethylamine. mdpi.com This method proved to be rapid and facile, with the reaction completion confirmed by thin-layer chromatography within 30 minutes. mdpi.com
Furthermore, the use of carbodiimide (B86325) reagents in N-amidation reactions has been optimized to provide an efficient and environmentally conscious method for amide bond formation. analis.com.my In the synthesis of N-(4-methoxyphenyl)cinnamamide, various parameters such as the reaction solvent, temperature, and reagent concentrations were systematically varied. analis.com.my The optimal conditions were identified as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in anhydrous tetrahydrofuran (B95107) (THF) at 60°C. analis.com.my
The following table summarizes the optimized conditions from a study on the N-amidation of cinnamic acid, which can inform the synthesis of this compound. analis.com.my
Table 1: Optimization of Reaction Conditions for N-amidation
| Parameter | Condition | Resulting Yield (%) |
|---|---|---|
| Solvent | Anhydrous THF | 93.1 |
| Temperature | 60°C | 93.1 |
| Reagent Ratio (acid:amine:EDC.HCl) | 1:1:1.5 | 93.1 |
| Reaction Time | 150 minutes | 93.1 |
Scalability Considerations in Laboratory and Pilot-Scale Synthesis
The transition from laboratory-scale synthesis to pilot-scale and eventually industrial production presents a unique set of challenges. The ability to produce gram-scale quantities of a target compound is crucial for further research and potential commercial applications. rsc.org
One of the primary concerns in scaling up is the choice of solvents and reagents. For instance, while diethyl ether may be a suitable solvent in a laboratory setting, its high flammability makes it undesirable for industrial-scale operations. google.com Similarly, purification methods like column chromatography, which are common in the lab, are often not feasible for large-scale production. google.com
A process for preparing 4-iodo-3-nitrobenzamide (B1684207) highlights some of these scalability issues. The initial lab-scale synthesis involved extraction with diethyl ether and purification by column chromatography, yielding the product in 77% yield. google.com For a more scalable process, an alternative was developed where 4-iodo-3-nitrobenzoic acid methyl ester was dissolved in a suitable solvent like methanol (B129727) and treated with anhydrous ammonia (B1221849) gas. This approach avoids highly flammable solvents and cumbersome purification techniques, resulting in a 95% yield. google.com
Mechanochemical synthesis, which utilizes a ball mill, offers a solvent-free and environmentally friendly alternative that can be more efficient and result in larger-scale yields. mdpi.com The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide was successfully achieved using this method by vibrating the reactants in a stainless steel milling jar. mdpi.com This technique avoids the use of bulk solvents, simplifying workup and reducing waste.
The following table outlines key considerations for scaling up the synthesis of benzamide (B126) derivatives.
Table 2: Scalability Considerations
| Factor | Laboratory-Scale Approach | Pilot/Industrial-Scale Consideration |
|---|---|---|
| Solvent | Diethyl ether (high flammability) | Methanol, avoidance of highly flammable solvents |
| Purification | Column chromatography | Recrystallization, precipitation |
| Reagents | Potentially expensive or hazardous reagents | Cost-effective, safer, and easier to handle reagents |
| Methodology | Traditional solution-phase chemistry | Mechanochemistry, flow chemistry |
Mechanistic Studies of Key Chemical Transformations
The formation of this compound involves an amidation reaction, the mechanism of which can vary depending on the chosen synthetic route.
In the case of the Mitsunobu reaction for synthesizing N,N-diethylbenzamides, a non-classical mechanism is proposed. nih.gov This pathway is believed to proceed through the formation of an acyloxyphosphonium ion intermediate. nih.gov
For reactions involving acyl chlorides, such as the Schotten-Baumann reaction, the mechanism is a nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. The addition of a base, like triethylamine, is crucial to neutralize the hydrogen chloride that is formed as a byproduct. mdpi.com
The formation of N-nitrosodimethylamine (NDMA), a related area of study, provides insights into the complexities of reactions involving amines. Mechanistic studies have proposed that NDMA formation can occur through the reaction of dimethylamine (B145610) with monochloramine, leading to the formation of a 1,1-dimethylhydrazine (B165182) (UDMH) intermediate, which is then oxidized to NDMA. nih.gov Another proposed pathway involves a nucleophilic substitution by chloramine, followed by oxidation, dehydration, and then nitrosation, with the nitrosation step being rate-limiting. nih.gov While not directly the synthesis of this compound, these studies on related amine chemistries highlight the potential for complex reaction pathways and the importance of understanding the underlying mechanisms to control product formation and minimize byproducts.
A proposed general mechanism for the formation of an amide from a carboxylic acid and an amine using a carbodiimide coupling agent like EDC involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, leading to the formation of the amide and a urea (B33335) byproduct. analis.com.my
Advanced Spectroscopic and Crystallographic Characterization
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by analyzing the vibrations of its bonds.
Infrared Spectroscopy for Amide Carbonyl and Nitro Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The specific frequencies at which a molecule absorbs IR radiation are characteristic of its functional groups.
For N,N-diisopropyl-4-nitrobenzamide, the key functional groups are the tertiary amide and the aromatic nitro group. The IR spectrum of a related compound, N-(diisopropylphosphanyl)benzamide, shows a characteristic C=O stretching vibration at 1651 cm⁻¹. mdpi.com For this compound, the strong electron-withdrawing nature of the para-nitro group is expected to influence the carbonyl stretching frequency.
The nitro group itself has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. In aromatic nitro compounds, these bands typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. mdpi.com The IR spectrum of 4-nitrobenzoyl urea (B33335), for instance, displays relevant absorption bands. nist.gov A publication on the synthesis of 4-nitrobenzamide (B147303) derivatives also reports the use of FT-IR for characterization, which would provide specific data for similar structures. researchgate.net
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| Amide Carbonyl | C=O Stretch | ~1640 - 1660 |
| Nitro Group | Asymmetric N-O Stretch | ~1520 - 1540 |
| Nitro Group | Symmetric N-O Stretch | ~1340 - 1350 |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 |
| Alkyl Groups | C-H Stretch | ~2850 - 2970 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.
In this compound, we expect to see distinct signals for the aromatic protons and the protons of the two isopropyl groups. The aromatic protons are expected to appear as two doublets in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. Specifically, the protons ortho to the nitro group will be the most deshielded. For comparison, the aromatic protons of 4-nitrobenzamide appear as doublets at approximately 8.49 ppm and 8.21 ppm in acetone-d₆. rsc.org
The isopropyl groups contain two types of protons: the methine (CH) proton and the methyl (CH₃) protons. Due to restricted rotation around the C-N amide bond, the two isopropyl groups may be chemically non-equivalent, leading to separate signals for each. Even within a single isopropyl group, the two methyl groups are diastereotopic and should, in principle, give rise to two distinct signals. The methine protons would appear as a septet (or a more complex multiplet), and the methyl protons as doublets. In a related compound, N-(diisopropylphosphanyl)benzamide, the methine protons of the isopropyl groups appear as a broad signal around 2.0 ppm, and the diastereotopic methyl groups are observed as a multiplet in the range of 1.0-1.2 ppm. mdpi.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (ortho to NO₂) | ~8.3 | Doublet |
| Aromatic (ortho to C=O) | ~7.8 | Doublet |
| Isopropyl Methine (CH) | ~3.5 - 4.0 (broad) | Multiplet |
| Isopropyl Methyl (CH₃) | ~1.2 - 1.5 (broad) | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
For this compound, we anticipate signals for the carbonyl carbon, the aromatic carbons, and the carbons of the isopropyl groups. The carbonyl carbon is expected to appear significantly downfield, typically in the range of 165-170 ppm. The aromatic carbons will have distinct chemical shifts influenced by the substituents. The carbon bearing the nitro group (C-NO₂) will be deshielded, as will the carbon attached to the amide group (C-C=O). The chemical shifts of other aromatic carbons can be predicted based on substituent effects. For comparison, in N-(2,2-diphenylethyl)-4-nitrobenzamide, the carbonyl carbon appears at 165.17 ppm, and the aromatic carbons resonate between 123.97 and 149.40 ppm. mdpi.com
The isopropyl carbons will also show characteristic signals. The methine carbons (CH) will be further downfield than the methyl carbons (CH₃). Due to the potential for restricted rotation around the amide bond, the signals for the isopropyl carbons may also be broadened or appear as distinct pairs.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~168 |
| Aromatic (C-NO₂) | ~150 |
| Aromatic (C-C=O) | ~142 |
| Aromatic (CH) | ~124, ~129 |
| Isopropyl Methine (CH) | ~47 - 52 |
| Isopropyl Methyl (CH₃) | ~20 - 22 |
Advanced Multidimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced multidimensional NMR techniques are employed. researchgate.net These techniques correlate signals from different nuclei, providing a more detailed structural picture.
COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edulibretexts.org For this compound, a COSY spectrum would confirm the coupling between the aromatic protons on the same ring and the coupling between the methine and methyl protons within the isopropyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. sdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, the aromatic protons to their respective aromatic carbons and the isopropyl protons to their corresponding methine and methyl carbons.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. youtube.com
For this compound (C₁₃H₁₈N₂O₃), the calculated molecular weight is approximately 250.29 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, characteristic fragmentation pathways are expected. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or a nitroso group (NO). youtube.com The amide bond is also susceptible to cleavage.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 250 | [C₁₃H₁₈N₂O₃]⁺ (Molecular Ion) |
| 235 | [M - CH₃]⁺ |
| 204 | [M - NO₂]⁺ |
| 192 | [M - C₃H₆]⁺ |
| 150 | [O₂NC₆H₄CO]⁺ (4-nitrobenzoyl cation) |
| 100 | [N(CH(CH₃)₂)₂]⁺ |
| 76 | [C₆H₄]⁺ |
The analysis of N-(2,2-diphenylethyl)-4-nitrobenzamide by mass spectrometry also provides insights into potential fragmentation pathways. mdpi.com
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture
An SCXRD analysis of this compound would yield a precise map of all bond lengths and angles within the molecule. Based on data from structurally related compounds, the bond lengths within the benzene (B151609) ring are expected to show typical aromatic character, though they may be slightly influenced by the electron-withdrawing nitro group and the electron-donating amide group. The C-N bond of the amide group is anticipated to have a length of approximately 1.33–1.35 Å, indicating partial double bond character due to resonance. The carbonyl C=O bond length would be expected to be around 1.22 Å. The bond angles around the sp² hybridized carbons of the benzene ring and the carbonyl group would be approximately 120°, while the angles around the sp³ hybridized carbons of the isopropyl groups would be close to the tetrahedral angle of 109.5°.
Interactive Data Table: Expected Bond Geometries in this compound
| Bond/Angle | Expected Value |
| C-C (aromatic) | ~1.39 Å |
| C-N (amide) | ~1.34 Å |
| C=O (carbonyl) | ~1.22 Å |
| N-C (isopropyl) | ~1.47 Å |
| C-N-O (nitro) | ~118° |
| O-C-N (amide) | ~122° |
| C-N-C (amide) | ~118° |
In the absence of strong hydrogen bond donors, the crystal packing of this compound would be primarily governed by van der Waals forces and potentially weak C-H···O hydrogen bonds. The oxygen atoms of the nitro and carbonyl groups could act as acceptors for hydrogen atoms from the isopropyl groups or the aromatic ring of neighboring molecules. The nitro group, being a good acceptor for halogen bonds, could also participate in specific intermolecular interactions if co-crystallized with suitable donors. nih.gov The way these interactions guide the assembly of molecules into a three-dimensional lattice is a critical aspect that SCXRD analysis would reveal. The study of these non-covalent interactions is essential for understanding the physical properties of the crystalline material.
Complementary Analytical Techniques (e.g., Elemental Analysis)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. wikipedia.org This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. rsc.orgnih.gov For this compound, with the chemical formula C₁₃H₁₈N₂O₃, the theoretical elemental composition can be calculated. An experimental analysis would be expected to yield values within ±0.4% of the theoretical percentages for a pure sample. nih.gov
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Mass in Compound (g) | Mass Percent (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 62.38 |
| Hydrogen | H | 1.008 | 18 | 18.144 | 7.25 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.19 |
| Oxygen | O | 15.999 | 3 | 47.997 | 19.18 |
| Total | 250.298 | 100.00 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the prediction of various molecular properties with a favorable balance of accuracy and computational cost.
DFT calculations would reveal a significant polarization of the molecule. The oxygen atoms of the nitro and carbonyl groups would exhibit high negative partial charges, making them potential sites for electrophilic attack. Conversely, the nitrogen atom of the nitro group and the carbonyl carbon would be electron-deficient. The nitrogen atom of the amide group would have its lone pair delocalized into the carbonyl group, giving the C-N bond partial double bond character.
A Natural Bond Orbital (NBO) analysis would further quantify these interactions, showing the delocalization of electron density from the phenyl ring to the nitro group and from the amide nitrogen to the carbonyl group.
The conformational flexibility of N,N-diisopropyl-4-nitrobenzamide is primarily associated with the rotation around the C-N bonds of the diisopropyl group and the rotation of the entire amide group relative to the plane of the nitrobenzene (B124822) ring.
Mapping the potential energy surface for the rotation around the aryl-carbonyl bond would likely show a preferred non-planar conformation. This is due to the steric hindrance between the carbonyl oxygen and the ortho-hydrogens of the benzene (B151609) ring, as well as the steric bulk of the diisopropyl groups. The isopropyl groups themselves have multiple rotational degrees of freedom, leading to a complex potential energy surface with several local minima corresponding to different stable conformations.
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, DFT can be used to calculate vibrational frequencies and NMR chemical shifts.
| Spectroscopic Data | Predicted Vibrational Frequencies (cm⁻¹) (Typical Ranges) | Predicted ¹H NMR Chemical Shifts (ppm) (Estimated) | Predicted ¹³C NMR Chemical Shifts (ppm) (Estimated) |
| This compound | C=O stretch: ~1630-1660NO₂ asymmetric stretch: ~1510-1530NO₂ symmetric stretch: ~1340-1350 | Aromatic protons: 7.5-8.3Isopropyl CH: 3.5-4.0Isopropyl CH₃: 1.2-1.5 | Carbonyl C: ~165Aromatic C-NO₂: ~148Other aromatic C: 123-130Isopropyl CH: ~47Isopropyl CH₃: ~20 |
These are estimated values based on typical ranges for these functional groups.
The calculated vibrational spectrum would aid in the assignment of experimental IR and Raman spectra. Similarly, predicted NMR chemical shifts, once properly referenced, can be compared with experimental data to confirm the molecular structure.
Discrepancies between theoretical calculations on an isolated molecule and experimental data from the solid state often arise from these crystal packing forces. For instance, bond angles and dihedral angles in the experimental crystal structure might differ slightly from the gas-phase optimized geometry due to the constraints imposed by the crystalline environment. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions in the crystal lattice.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational flexibility of this compound in different environments, such as in solution. An MD simulation would track the movement of all atoms over time, revealing the accessible conformations and the timescales of transitions between them.
These simulations would likely show that the isopropyl groups are highly mobile, rapidly rotating around their C-N bonds. The dihedral angle between the nitrobenzene ring and the amide group would also fluctuate around its equilibrium position. The extent of these fluctuations would depend on the solvent, with polar solvents potentially influencing the conformational preferences through dipole-dipole interactions.
Theoretical Insights into Reaction Pathways and Transition States
Computational chemistry can be employed to explore the reactivity of this compound. For example, the reduction of the nitro group to an amine is a common transformation for nitroaromatic compounds. DFT calculations could be used to model the reaction pathway for this reduction, identifying the structures and energies of transition states and intermediates.
Another potential reaction is the hydrolysis of the amide bond. Theoretical calculations could compare the energy barriers for acid-catalyzed and base-catalyzed hydrolysis, providing insights into the stability of the compound under different pH conditions. The steric hindrance provided by the bulky diisopropyl groups would be expected to increase the activation energy for reactions involving nucleophilic attack at the carbonyl carbon.
Computational Approaches to Structure-Reactivity Relationships
Computational chemistry offers powerful tools to investigate the relationship between the three-dimensional structure of a molecule and its chemical reactivity. For this compound, these methods can elucidate the influence of its distinct functional groups—the nitro group, the aromatic ring, and the diisopropylamide moiety—on its electronic and chemical properties. Techniques such as Density Functional Theory (DFT) are commonly employed to model molecular structures and predict reactivity.
Detailed Research Findings
In the absence of specific studies on this compound, we can infer its likely properties based on computational analyses of similar structures. For instance, the position of the nitro group on the benzamide (B126) scaffold is known to significantly influence the electronic properties and, consequently, the reactivity of the molecule. The 4-nitro position, as in this compound, is expected to have a different electronic effect compared to its 3-nitro isomer, N,N-diisopropyl-3-nitrobenzamide. This difference in electronic distribution can affect the molecule's interaction with biological targets and its metabolic fate.
Computational studies on other N-alkyl nitrobenzamides have explored how the length and nature of the alkyl chain can modulate biological activity, with lipophilicity being a key factor. mdpi.com For this compound, the bulky isopropyl groups on the amide nitrogen introduce significant steric hindrance, which can influence the compound's conformation and its ability to bind to molecular targets.
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. Computational models can quantify these effects by calculating molecular orbital energies and charge distributions.
Interactive Data Table of Calculated Molecular Descriptors
The following table presents hypothetical, yet representative, calculated molecular descriptors for this compound and its structural isomer, N,N-diisopropyl-3-nitrobenzamide, based on general principles of computational chemistry. These values illustrate the type of data generated in computational studies to compare the reactivity of isomers.
| Compound | Molecular Formula | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| This compound | C₁₃H₁₈N₂O₃ | -7.2 | -2.5 | 5.8 |
| N,N-diisopropyl-3-nitrobenzamide | C₁₃H₁₈N₂O₃ | -7.4 | -2.3 | 4.9 |
Note: The data in this table is illustrative and intended to represent the outputs of computational chemistry studies. Actual values would need to be determined through specific DFT or other quantum mechanical calculations.
Applications in Modern Organic Synthesis and Materials Science
N,N-Diisopropyl-4-Nitrobenzamide as a Versatile Synthetic Building Block
The inherent reactivity of its functional groups allows this compound to serve as a foundational element in the construction of more complex molecules and specialty chemicals. mdpi.com
Precursor in the Synthesis of Complex Organic Molecules
This compound is a key starting material in multi-step synthetic pathways aimed at producing intricate organic structures. mdpi.com The nitro group can be readily transformed into other functional groups, such as amines, which then allows for further molecular elaboration. This versatility makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals. mdpi.com For instance, the reduction of the nitro group to an amine is a common and crucial transformation in the synthesis of various biologically active compounds.
Intermediate in the Production of Specialty Chemicals
Beyond complex molecule synthesis, this compound is utilized as an intermediate in the manufacturing of specialty chemicals. mdpi.com These are chemicals produced for specific applications and are often characterized by their unique performance properties. The structural attributes of this compound contribute to the desired properties of the final specialty chemical products.
Utilization in Amide Bond-Forming Reactions
Amide bonds are fundamental linkages in a vast array of chemical compounds, including peptides, polymers, and pharmaceuticals. The formation of these bonds is a cornerstone of organic synthesis. This compound can participate in or be synthesized through amide bond-forming reactions. One common method for its synthesis involves the direct condensation of 4-nitrobenzoic acid with diisopropylamine (B44863). This reaction highlights the formation of the amide bond as the key step in creating the molecule itself.
Role in Ligand Design and Coordination Chemistry (e.g., Metal Complexes)
The nitrogen and oxygen atoms within the this compound structure possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic allows the molecule to act as a ligand in coordination chemistry. By binding to metal centers, it can influence the properties and reactivity of the resulting metal complexes. The steric bulk of the diisopropyl groups can play a significant role in determining the coordination geometry and stability of these complexes.
Potential in Polymer and Resin Manufacturing
Aromatic nitro compounds, including derivatives of nitrobenzamide, have applications in the production of polymers and resins. These materials are valued for their thermal stability and mechanical strength. While direct polymerization of this compound may not be a primary application, its derivatives can be incorporated as monomers or additives to impart specific properties to the final polymer or resin. For example, the reduction of the nitro group to an amine would create a difunctional monomer that could be used in the synthesis of polyamides or other condensation polymers.
Comparative Chemical Analysis and Structure Reactivity Considerations
Impact of Positional Isomerism on Chemical Reactivity and Electronic Properties
The position of the nitro group on the benzene (B151609) ring plays a pivotal role in the chemical reactivity and electronic characteristics of nitrobenzamides. When the nitro group is at the para position (as in N,N-diisopropyl-4-nitrobenzamide), it exerts a strong electron-withdrawing effect through both resonance and inductive effects. ucsb.edu This deactivates the aromatic ring towards electrophilic substitution, making it less reactive than benzene. lumenlearning.comlibretexts.org The deactivation is particularly pronounced at the ortho and para positions relative to the nitro group.
In contrast, for the 3-nitro isomer, N,N-diisopropyl-3-nitrobenzamide, the nitro group is at the meta position relative to the amide group. While still an electron-withdrawing group, its deactivating influence is primarily due to the inductive effect. ucsb.edu The resonance effect from the meta position is not as pronounced. Consequently, electrophilic aromatic substitution on the 3-nitro isomer, while still sluggish, preferentially occurs at the positions ortho and para to the amide group and meta to the nitro group. libretexts.org
The electronic differences between these isomers also impact their potential applications. For instance, the reduction of the nitro group is a key aspect of the mechanism of action for some nitro-aromatic compounds. The differing electronic environments of the 4-nitro and 3-nitro isomers can influence the ease of this reduction and the subsequent reactivity of the resulting amino derivatives.
Table 1: Comparison of Properties between 4-nitro and 3-nitro Isomers
| Property | This compound | N,N-diisopropyl-3-nitrobenzamide |
|---|---|---|
| IUPAC Name | N,N-bis(propan-2-yl)-4-nitrobenzamide | 3-nitro-N,N-di(propan-2-yl)benzamide nih.gov |
| CAS Number | 3793-43-9 | 2448-06-8 |
| Molecular Formula | C₁₃H₁₈N₂O₃ nih.gov | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 266.3 g/mol | 250.3 g/mol |
| Nitro Group Position | Para | Meta |
| Primary Electronic Effect of NO₂ | Strong -I, -R | Strong -I ucsb.edu |
| Reactivity towards Electrophiles | Highly deactivated libretexts.org | Deactivated libretexts.org |
Stereoelectronic Effects of N-Isopropyl Substituents on Amide Reactivity
The two isopropyl groups attached to the amide nitrogen in this compound introduce significant stereoelectronic effects that modulate the reactivity of the amide functional group. Stereoelectronic effects are stabilizing interactions that arise from a specific geometric arrangement of orbitals. baranlab.org
The bulky isopropyl groups create steric hindrance around the amide bond. This steric crowding can influence the planarity of the amide group. In a typical amide, the lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group's π-system (nN → π*CO interaction), resulting in a partial double bond character for the C-N bond and a planar conformation. baranlab.orgulaval.ca However, the steric strain from the large isopropyl groups can force the amide to twist, reducing this resonance stabilization. baranlab.org
A twisted amide exhibits increased reactivity at the carbonyl carbon. baranlab.org The reduced delocalization of the nitrogen lone pair makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Furthermore, the conformation of the amide, dictated by these stereoelectronic effects, can have a profound impact on how the molecule interacts with other molecules, including biological targets. nih.govresearchgate.net The specific orientation of the isopropyl groups can shield certain faces of the molecule, directing the approach of reactants.
Systematic Investigation of Substituent Effects on Reaction Outcomes
The substituents on the benzamide (B126) ring systematically influence reaction outcomes. The nitro group, being a powerful electron-withdrawing group, significantly deactivates the aromatic ring towards electrophilic attack. lumenlearning.comlibretexts.org This deactivation is a consequence of the nitro group pulling electron density away from the ring, making it less nucleophilic. libretexts.org
Conversely, the presence of electron-donating groups (EDGs) on the ring would activate it towards electrophilic substitution. rsc.org For example, a methoxy (B1213986) group (an EDG) at the para position, as in N,N-diisopropyl-4-methoxybenzamide, would increase the rate of electrophilic aromatic substitution compared to the unsubstituted benzamide. ucsb.edu
The nature of the substituent also directs the position of incoming electrophiles. Electron-withdrawing groups like the nitro group are meta-directing for electrophilic aromatic substitution. libretexts.org However, in this compound, the ring is already heavily deactivated. For other reactions, such as nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of the nitro group at the para position is activating and directs the incoming nucleophile to the carbon atom bearing the nitro group.
The interplay of these electronic effects is crucial in predicting reaction outcomes. For instance, in the context of bioreductive prodrugs, the electronic nature of substituents on the nitrobenzyl moiety affects the rate of fragmentation following the reduction of the nitro group. rsc.org Electron-donating groups on the ring have been shown to accelerate this fragmentation. rsc.org
Table 2: Predicted Effects of Substituents on the Reactivity of the Aromatic Ring in N,N-diisopropylbenzamides
| Substituent (at para-position) | Electronic Effect | Predicted Reactivity towards Electrophilic Aromatic Substitution |
|---|---|---|
| -NO₂ (Nitro) | Electron-withdrawing (-I, -R) ucsb.edu | Strongly Deactivated libretexts.org |
| -H (Unsubstituted) | Neutral | Baseline Reactivity |
| -OCH₃ (Methoxy) | Electron-donating (+R, -I) ucsb.edu | Activated |
| -CH₃ (Methyl) | Electron-donating (Inductive, Hyperconjugation) libretexts.org | Activated |
Future Research Directions and Advanced Methodological Developments
Exploration of Green Chemistry Principles in N,N-Diisopropyl-4-Nitrobenzamide Synthesis
The application of green chemistry principles to the synthesis of this compound is a critical area for future research, aiming to reduce the environmental impact of its production. Key areas of exploration include the use of environmentally benign solvents, the development of catalytic systems to replace stoichiometric reagents, and the use of energy-efficient reaction conditions.
One promising approach is the adoption of mechanochemistry, a solvent-free method that relies on mechanical force to initiate chemical reactions. The successful synthesis of other amides, such as N-(2,2-diphenylethyl)-4-nitrobenzamide via ball milling, demonstrates the potential of this technique. mdpi.com This method can lead to higher yields, reduced waste, and a safer reaction environment. mdpi.com
Furthermore, research into novel catalyst systems could significantly enhance the green credentials of this compound synthesis. For instance, the development of bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation highlights a move towards more efficient and ambient condition processes. rsc.org While this catalyst is for a different substrate, the principle of using a catalyst at a low loading (e.g., 5 mol%) under milder conditions is a key tenet of green chemistry that could be adapted. rsc.org
| Green Chemistry Approach | Potential Benefit for this compound Synthesis |
| Mechanochemistry (Ball Milling) | Elimination of harmful organic solvents, potentially higher yields, and increased safety. |
| Catalytic Direct Amidation | Avoids the use of stoichiometric activating agents, leading to less waste and higher atom economy. |
| Use of Greener Solvents | Replacement of traditional volatile organic compounds (VOCs) with water, supercritical fluids, or bio-based solvents. |
| Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |
Development of Automated and Continuous Flow Synthesis Methodologies
Traditional batch synthesis methods are often plagued by issues of scalability, reproducibility, and safety, particularly for reactions involving hazardous reagents or intermediates. Automated and continuous flow synthesis offers a compelling alternative for the production of this compound, providing precise control over reaction parameters and enabling safer, more efficient manufacturing.
Continuous flow systems, where reagents are pumped through a network of tubes and reactors, offer numerous advantages. These include superior heat and mass transfer, which can lead to faster reaction times and higher yields. rsc.orgorganic-chemistry.org The modular nature of flow chemistry setups also allows for the integration of in-line purification and analysis, streamlining the entire production process. springernature.comru.nl For the synthesis of amides, continuous flow reactors have been shown to be highly effective, even for complex molecules. organic-chemistry.org
The development of a continuous flow process for this compound would likely involve the optimization of parameters such as flow rate, temperature, and residence time to maximize conversion and purity. organic-chemistry.org Automation of this process would further enhance its efficiency and reliability, allowing for on-demand production with minimal human intervention. rsc.org
| Parameter | Advantage in Continuous Flow Synthesis |
| Heat Transfer | Rapid and efficient heat exchange minimizes byproduct formation and allows for better temperature control. |
| Mass Transfer | Enhanced mixing of reagents leads to faster and more complete reactions. |
| Safety | The small reaction volume at any given time significantly reduces the risks associated with exothermic reactions or hazardous materials. |
| Scalability | Production can be easily scaled up by running the system for longer periods or by numbering up parallel reactors. rsc.org |
| Reproducibility | Precise control over reaction parameters ensures consistent product quality between batches. rsc.org |
Expanding Applications in Functional Material Design
The unique molecular structure of this compound, featuring a nitro group and a diisopropylamide moiety, suggests its potential for use in the design of advanced functional materials. The nitro group, in particular, is a versatile functional group known to impart specific electronic and optical properties to molecules, making it a valuable component in materials science. mdpi.com
Future research could explore the incorporation of this compound as a building block in the synthesis of novel polymers. The presence of the aromatic ring and the polar nitro group could lead to materials with interesting thermal, mechanical, or photophysical properties. Its structure could also be leveraged in the development of new sensor technologies. The nitroaromatic group is known to be an electron-accepting moiety, which could be exploited for the design of chemosensors for electron-rich analytes.
Furthermore, the principles of crystal engineering could be applied to this compound to create crystalline materials with specific solid-state properties. The interplay of intermolecular interactions, such as hydrogen bonding and π-π stacking, could be tailored to produce materials with desired characteristics for applications in nonlinear optics or as pharmaceutical co-crystals.
| Potential Application Area | Rationale for Using this compound |
| Polymer Science | The aromatic and nitro functionalities can enhance thermal stability and introduce specific optical or electronic properties to polymer chains. |
| Sensor Technology | The electron-deficient nitroaromatic ring could serve as a recognition site for the detection of specific chemical species. |
| Crystal Engineering | The defined molecular structure allows for predictable packing in the solid state, enabling the design of materials with tailored physical properties. |
| Bioactive Materials | The amide and nitro groups are common pharmacophores, suggesting potential for incorporation into materials with biological activity. mdpi.com |
Q & A
Q. What safety protocols are essential when handling this compound?
- Methodology :
- PPE : Use nitrile gloves and goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential HCl gas release during synthesis.
- Waste Disposal : Neutralize acidic byproducts before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
